N-(4-oxocyclohexyl)cyclopentanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(4-oxocyclohexyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H19NO2/c14-11-7-5-10(6-8-11)13-12(15)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,15) |
InChI Key |
JGUGGFOBDDXPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCC(=O)CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for N 4 Oxocyclohexyl Cyclopentanecarboxamide
Established Strategies for Carboxamide Bond Formation
The creation of the carboxamide bond is a cornerstone of organic synthesis. For a target molecule like N-(4-oxocyclohexyl)cyclopentanecarboxamide, several classical methods can be employed, each with distinct advantages and mechanistic pathways.
Direct condensation of a carboxylic acid and an amine is the most atom-economical approach to amide synthesis, liberating water as the sole byproduct. rsc.org However, this method often requires high temperatures (>100 °C) to overcome the initial formation of a stable ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive substrates. chemistrysteps.com
Catalytic methods have been developed to facilitate this reaction under milder conditions. Boron-based catalysts, for instance, can activate the carboxylic acid for nucleophilic attack by the amine. Ruthenium-pincer complexes have also been employed in acceptorless dehydrogenative coupling of alcohols and ammonia (B1221849) to form primary amides, showcasing a clean, sustainable process that liberates hydrogen gas. rsc.org While direct thermal amidation is a straightforward concept, its application to this compound would require careful optimization to prevent side reactions involving the ketone functionality.
To enhance the electrophilicity of the carboxylic acid, it can be converted into more reactive derivatives like acyl halides or anhydrides. Acyl chlorides, prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), are highly reactive acylating agents. pressbooks.pubcrunchchemistry.co.uk
The reaction of an acyl chloride, such as cyclopentanecarbonyl chloride, with an amine (4-aminocyclohexanone) is typically rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. pressbooks.publibretexts.org Two equivalents of the amine can also be used, with one serving as the nucleophile and the other as the acid scavenger. pressbooks.pub
Acid anhydrides, which can be formed from acyl chlorides or by the dehydration of two carboxylic acid molecules, offer another effective route. libretexts.orgfiveable.me They react with amines in a similar fashion to acyl chlorides to yield the desired amide and a carboxylate salt. fiveable.me These methods are generally high-yielding and reliable for forming the amide bond in this compound. libretexts.org
Table 1: Comparison of Acylating Agents
| Acylating Agent | Typical Reagents for Formation | Reactivity | Byproducts | Considerations |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂, PCl₅ | Very High | HCl | Moisture sensitive; requires a base to neutralize acid byproduct. pressbooks.publibretexts.org |
| Acid Anhydride | Acyl chloride + carboxylate, or dehydration of carboxylic acids | High | Carboxylic Acid | Less reactive than acyl chlorides but still highly effective. fiveable.me |
Carbodiimide-mediated coupling is one of the most prevalent methods for amide bond formation at room temperature, prized for its mild conditions and high yields. chemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. wikipedia.orgpeptide.com
The mechanism involves the activation of the carboxylic acid (cyclopentanecarboxylic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine (4-aminocyclohexanone) to furnish the amide product, this compound, and a urea (B33335) byproduct (e.g., dicyclohexylurea). chemistrysteps.comwikipedia.org
A significant advantage of EDC is that its urea byproduct is water-soluble, allowing for easy removal via aqueous workup. peptide.compeptide.com To enhance reaction efficiency and suppress side reactions, such as the formation of a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.compeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions while still being highly reactive toward amines. thermofisher.com
Table 2: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Key Feature |
|---|---|---|
| DCC | N,N'-dicyclohexylcarbodiimide | Insoluble urea byproduct, useful for solution-phase reactions. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, simplifying purification. peptide.comthermofisher.com |
| HOBt | 1-Hydroxybenzotriazole | Additive used to minimize racemization and improve yields. peptide.com |
| NHS | N-Hydroxysuccinimide | Additive that forms stable, amine-reactive esters. thermofisher.com |
Chemoselectivity is a critical consideration in the synthesis of this compound due to the presence of both an amine and a ketone. A chemoselective reaction is one that acts on a single functional group in the presence of others. youtube.comyoutube.comyoutube.com In this case, the amidation reaction must favor the amine nucleophile over any potential interaction with the ketone's carbonyl group.
Most standard amidation conditions, such as those using acyl chlorides or carbodiimides, are inherently chemoselective for the amine. The amine is a much stronger nucleophile than the ketone is an electrophile under neutral or slightly basic conditions. However, reaction conditions must be carefully controlled. For example, strongly acidic conditions could promote the formation of an imine between the amine and ketone, a reversible reaction that is typically fastest around pH 5. libretexts.orgyoutube.com Therefore, maintaining a pH outside this range is beneficial. The use of coupling agents like EDC or acyl chlorides in the presence of a non-nucleophilic base ensures that the amine's nucleophilicity is preserved for the desired amide bond formation, without interfering with the ketone. youtube.com
Advanced Synthetic Routes for this compound
The amine precursor, 4-aminocyclohexanone (B1277472), is a crucial building block. Its synthesis often begins from more readily available starting materials. One common approach involves the selective functionalization of 1,4-cyclohexanedione (B43130). d-nb.info
A chemoenzymatic cascade has been developed for this purpose. This strategy can involve the regioselective mono-reduction of 1,4-cyclohexanedione using a ketoreductase (KRED) to produce 4-hydroxycyclohexanone. d-nb.inforesearchgate.net This intermediate can then undergo amination via a transaminase (ATA) to yield the desired 4-aminocyclohexanone. d-nb.info Alternatively, the sequence can be reversed, with selective monoamination of the dione (B5365651) followed by reduction of the remaining ketone. d-nb.info These enzymatic methods offer high levels of regio- and stereoselectivity under mild conditions.
Another route to functionalized cyclohexylamines involves the catalytic hydrogenation of corresponding aromatic precursors. For example, trans-4-amino-1-cyclohexanecarboxylic acid can be prepared by the hydrogenation of p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. patsnap.comgoogle.com While this produces a different derivative, the principle of reducing an aromatic ring to a saturated cyclohexane (B81311) ring is a powerful and widely used strategy in the synthesis of such scaffolds.
Introduction of the 4-Oxocyclohexyl Moiety and its Chemical Implications
The synthesis of this compound typically involves the formation of an amide bond between a cyclopentanecarboxylic acid derivative and an amine functional group attached to a 4-oxocyclohexane ring. The most direct approach introduces the entire 4-oxocyclohexyl moiety through a key starting material, such as 4-aminocyclohexanone or its salts. This precursor provides the necessary amine for the amidation reaction and already contains the ketone functionality at the desired position.
The formation of the amide linkage can be achieved through several standard synthetic routes:
Acyl Chloride Method: Cyclopentanecarboxylic acid can be converted to the more reactive cyclopentanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 4-aminocyclohexanone in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
Peptide Coupling Reagents: A milder and often higher-yielding approach involves the direct coupling of cyclopentanecarboxylic acid and 4-aminocyclohexanone using coupling agents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
Chemical Implications of the 4-Oxocyclohexyl Moiety
The presence of the ketone functional group on the cyclohexyl ring has significant chemical implications for the molecule's reactivity and potential for further derivatization. cymitquimica.com This ketone group is a site for various chemical transformations, allowing this compound to serve as a versatile intermediate in more complex syntheses.
Key reactions involving the ketone include:
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can include the formation of cyanohydrins, hemiacetals, and imines.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter, leading to cis and trans diastereomers of the corresponding N-(4-hydroxycyclohexyl)cyclopentanecarboxamide. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Reductive Amination: The ketone can react with an amine to form an imine or enamine intermediate, which can then be reduced in situ to form a new secondary or tertiary amine.
Wittig Reaction: The carbonyl can be converted into an alkene through a reaction with a phosphonium (B103445) ylide, offering a pathway to introduce carbon-carbon double bonds.
The ketone's presence also influences the physical properties of the molecule, such as its polarity, solubility, and chromatographic behavior, which are important considerations during purification.
Chromatographic and Non-Chromatographic Purification Strategies
The purification of this compound is essential to remove unreacted starting materials, coupling reagents, and byproducts. Both chromatographic and non-chromatographic techniques are employed, with the choice depending on the scale of the reaction and the nature of the impurities. researchgate.net
Non-Chromatographic Methods
These methods are often preferred for large-scale purifications due to their cost-effectiveness and simplicity.
Extraction: An initial workup using liquid-liquid extraction is standard. If the reaction is performed in an organic solvent, washing with a dilute acid (e.g., 1M HCl) can remove the basic starting amine (4-aminocyclohexanone) and any amine-based catalysts or bases like triethylamine. researchgate.net A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can remove the acidic starting material (cyclopentanecarboxylic acid).
Recrystallization: This is a highly effective method for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. The choice of solvent is critical and is determined empirically. Suitable solvents for amides can include polar options like ethanol, acetonitrile (B52724), or 1,4-dioxane. researchgate.net
Distillation/Sublimation: These techniques are generally not suitable for this compound due to its likely high molecular weight and low volatility, but may be applicable for removing lower-boiling point impurities under vacuum. researchgate.net
Chromatographic Methods
When non-chromatographic methods fail to provide sufficient purity, column chromatography is the method of choice.
Flash Column Chromatography (Normal-Phase): This is the most common chromatographic technique used in synthetic organic chemistry. orgsyn.org A silica (B1680970) gel stationary phase is used with a mobile phase of moderate polarity. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. A challenge with purifying amides and secondary amines on silica gel is "tailing" or streaking of the product spot, which is caused by strong interactions with the acidic silanol (B1196071) groups on the silica surface. biotage.com This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. orgsyn.org
Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol. This method is particularly useful for purifying polar compounds that are not well-resolved by normal-phase chromatography. biotage.com
Solid-Phase Extraction (SPE): This can be considered a hybrid approach. For instance, using an ion-exchange resin can be highly effective. A strong cation exchange (SCX) cartridge can be used to bind the desired amide product (if it is sufficiently basic) while allowing neutral impurities to be washed away. The product is then eluted by washing the cartridge with a basic solution, such as ammonia in methanol. biotage.comnih.gov
The following table summarizes and compares various purification strategies for this compound.
| Method | Type | Principle | Advantages | Disadvantages | Typical Application |
| Liquid-Liquid Extraction | Non-Chromatographic | Partitioning between immiscible liquids based on acidity/basicity and polarity. | Fast, inexpensive, good for large scales, removes ionic impurities. | Not effective for separating compounds with similar properties. | Initial reaction workup to remove acidic and basic starting materials. researchgate.net |
| Recrystallization | Non-Chromatographic | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure material, scalable, cost-effective. | Requires a solid product, finding a suitable solvent can be trial-and-error, potential for product loss in mother liquor. researchgate.net | |
| Flash Column Chromatography | Chromatographic | Adsorption onto a solid stationary phase (silica gel) and elution with a liquid mobile phase. | High resolving power for complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and expensive (solvents, silica), potential for product loss on the column, tailing can be an issue. orgsyn.orgreddit.com | |
| Solid-Phase Extraction (SPE) | Chromatographic | Selective retention of compounds on a solid sorbent based on specific interactions (e.g., ion exchange). | Fast, can be selective for a class of compounds, reduces solvent usage compared to column chromatography. | Limited capacity, primarily for cleanup rather than high-resolution separation. biotage.comnih.gov |
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Oxocyclohexyl Cyclopentanecarboxamide
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-(4-oxocyclohexyl)cyclopentanecarboxamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure, allowing for the assignment of each hydrogen and carbon atom to its specific chemical environment.
Based on the compound's structure, the anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the cyclopentyl and cyclohexyl rings, as well as the amide proton. The protons on the cyclohexyl ring adjacent to the carbonyl group and the nitrogen atom would show characteristic downfield shifts due to the electron-withdrawing effects of these functional groups.
The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the ketone in the cyclohexyl ring at a significantly downfield chemical shift. The amide carbonyl carbon would also appear in the downfield region, but at a slightly different position. The remaining carbon atoms of the cyclopentyl and cyclohexyl rings would produce a series of signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopentyl-CH | 2.5 - 2.7 | Multiplet |
| Cyclopentyl-CH₂ | 1.5 - 1.9 | Multiplet |
| Cyclohexyl-CH (adjacent to N) | 3.8 - 4.0 | Multiplet |
| Cyclohexyl-CH₂ (adjacent to C=O) | 2.2 - 2.5 | Multiplet |
| Cyclohexyl-CH₂ | 1.9 - 2.2 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone C=O | 208 - 212 |
| Amide C=O | 175 - 178 |
| Cyclohexyl-CH (adjacent to N) | 48 - 52 |
| Cyclopentyl-CH | 45 - 50 |
| Cyclohexyl-CH₂ (adjacent to C=O) | 38 - 42 |
| Cyclohexyl-CH₂ | 28 - 35 |
Molecular Weight Determination and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₉NO₂, which corresponds to a molecular weight of approximately 209.28 g/mol .
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. The fragmentation of this compound would likely proceed through cleavage of the amide bond, as well as fragmentation of the cyclohexyl and cyclopentyl rings. Key fragments would be anticipated to correspond to the cyclopentanecarbonyl cation and the 4-aminocyclohexanone (B1277472) radical cation, or fragments arising from their further decomposition.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 209 | [M]⁺ (Molecular Ion) |
| 113 | [C₆H₉O]⁺ (Cyclopentanecarbonyl cation) |
| 97 | [C₅H₉CO]⁺ |
| 96 | [C₆H₁₀N]⁺ |
| 83 | [C₅H₇O]⁺ |
Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and amide functional groups. A strong, sharp absorption band is anticipated in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration of the cyclohexanone (B45756) ring. The amide group would exhibit a strong C=O stretching band (Amide I) around 1640-1660 cm⁻¹ and an N-H bending band (Amide II) near 1550 cm⁻¹. A band corresponding to the N-H stretching vibration would also be present in the region of 3200-3400 cm⁻¹.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | 1710 - 1720 | Strong |
| C=O Stretch (Amide I) | 1640 - 1660 | Strong |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of related N-substituted cyclohexylamide and adamantane-carboxamide structures provides valuable insights into the likely solid-state conformation.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-Oxocyclohexyl)acetamide |
Computational Chemistry and Molecular Modeling of N 4 Oxocyclohexyl Cyclopentanecarboxamide
Conformational Analysis and Energetic Profiles of the Compound
The energetic profiles of different conformers are typically calculated using molecular mechanics or quantum mechanics methods. A potential energy surface scan can be performed by systematically rotating the key dihedral angles, such as those around the C-N amide bond and the bonds connecting the rings to the carboxamide group. The results of such an analysis would reveal the lowest energy (most stable) conformations of the molecule.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of N-(4-oxocyclohexyl)cyclopentanecarboxamide
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Chair-Equatorial) | 178.5° | 0.00 | 75.2 |
| B (Chair-Axial) | 65.2° | 2.50 | 15.5 |
| C (Twist-Boat) | -175.0° | 4.80 | 9.3 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological receptor. These calculations can predict sites susceptible to nucleophilic or electrophilic attack, offering insights into the molecule's metabolic fate and potential chemical modifications to enhance its properties.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.8 D |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular Docking Simulations for Putative Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For this compound, docking simulations would be performed against the binding sites of putative biological targets to predict its binding mode and affinity. This process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a scoring function that estimates the binding energy.
The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For instance, the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor, while the cyclopentyl and cyclohexyl rings could engage in hydrophobic interactions. These simulations are instrumental in hypothesis-driven drug design, suggesting how the molecule might exert a biological effect. The development of pharmacophore models can be based on the interactions observed in docking studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For amide analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
This process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for a training set of molecules with known biological activities. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity. Such models can be used to screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity. The N-substituted carboxamide moiety is a common feature in molecules with a wide range of biological activities, making QSAR a valuable tool in their optimization. researcher.lifebioorganica.com.ua
Pharmacophore Development for N-Substituted Carboxamide Derivatives
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For N-substituted carboxamide derivatives, a pharmacophore model can be developed based on the common structural features of active compounds. acs.org
The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new lead structures. acs.org The N-substituted carboxamide group itself often represents a key pharmacophoric feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). nih.govbioorganica.com.ua
Investigation of Biological Interactions and Research Applications of N 4 Oxocyclohexyl Cyclopentanecarboxamide
Modulation of Cellular Processes and Pathways
The exploration of N-(4-oxocyclohexyl)cyclopentanecarboxamide's influence on cellular functions is a key area of research. Studies are focused on understanding how this compound may alter signaling pathways and other cellular mechanisms. The core structure, featuring a cyclohexanone (B45756) moiety linked to a cyclopentanecarboxamide (B1346233) group, provides a unique chemical architecture that could potentially interact with various biological molecules, thereby affecting cellular behavior. Research in this area aims to identify specific pathways that are modulated by this compound, which could reveal potential therapeutic applications.
Enzymatic Activity Profiling and Interaction Studies
To understand the biological effects of this compound, researchers are conducting comprehensive enzymatic activity profiling. This involves testing the compound against a wide range of enzymes to determine if it acts as an inhibitor or an activator. These studies are crucial for identifying the specific molecular targets of the compound and for understanding its mechanism of action. The interaction between the compound and various enzymes is analyzed to shed light on its potential therapeutic benefits and to guide further research.
Assessment of Molecular Binding with Biological Targets
The assessment of molecular binding is a critical step in evaluating the potential of this compound as a therapeutic agent. This process involves a variety of techniques to determine how the compound interacts with its biological targets.
In Vitro Screening Methodologies
In vitro screening methods are essential for identifying and characterizing the binding of this compound to its targets. These techniques, which are conducted in a controlled laboratory setting, allow for a detailed analysis of the compound's binding affinity and specificity. The data gathered from these screenings are vital for the initial stages of drug discovery and for optimizing the compound's structure to enhance its therapeutic effects.
Characterization of Non-Binding or Poor-Binding Interactions
Understanding why a compound does not bind, or binds poorly, to certain targets is as important as identifying its binding partners. This information helps to refine the selection process for potential drug candidates and to avoid pursuing compounds with unfavorable binding profiles. The characterization of these non-binding interactions provides valuable insights into the structural and chemical properties that are necessary for effective binding, thereby guiding the design of more potent and selective molecules.
Implications for Lead Compound Prioritization in Drug Discovery
The data from binding assessments have significant implications for the prioritization of lead compounds in drug discovery. By comparing the binding profiles of various compounds, researchers can select the most promising candidates for further development. This prioritization process is crucial for allocating resources effectively and for increasing the likelihood of success in the drug development pipeline. The thorough evaluation of this compound's binding characteristics is therefore a key factor in determining its potential as a future therapeutic agent.
Comparative Analysis of Biological Activities with Structurally Related Amides
A comprehensive understanding of the biological significance of this compound can be elucidated through a comparative analysis with structurally related amides. While direct research on the specific biological activities of this compound is not extensively documented in publicly available literature, examining the bioactivities of analogous compounds provides valuable insights into potential structure-activity relationships (SAR). The core structure, featuring a cyclohexyl ring linked to an acyl group via an amide bond, is a common motif in various biologically active molecules. Variations in substituents on the cyclohexyl ring, the nature of the acyl group, and the presence of additional functional groups can significantly influence the pharmacological profile.
Research into structurally similar compounds reveals a diverse range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects. For instance, the substitution pattern on the cyclohexyl ring and the nature of the carboxamide moiety are critical determinants of a compound's interaction with biological targets.
Antiproliferative and Antimicrobial Activities
Studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated notable antiproliferative and antimicrobial properties. In one study, a series of these compounds were synthesized and evaluated for their effects on human peripheral blood mononuclear cells (PBMCs) and various microbial strains. The presence of a double bond within the cyclohexene (B86901) ring was found to enhance antiproliferative activity compared to their saturated cyclohexane (B81311) counterparts. For example, derivatives with a 2-pyridyl substituent on the amidrazone core were crucial for antiproliferative effects. Furthermore, the nature of the substituent on the phenyl ring attached to the amidrazone structure also played a significant role, with 4-nitrophenyl or 4-methylphenyl groups enhancing this activity.
Neurological Activities
In the realm of neuroscience, a series of trans-1,3-cyclohexyl diamides were investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These receptors are implicated in various neurological and psychiatric disorders. The study revealed that the conformational constraint of the amide bonds within the diamide (B1670390) structure was a key factor for their potency as mGluR5 NAMs. This underscores the importance of the three-dimensional arrangement of the amide groups relative to the cyclohexyl scaffold for specific receptor interactions.
Antiarrhythmic and Cytotoxic Activities
Other structurally related amides have shown potential in cardiovascular and cancer research. For example, N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides have been reported to possess antiarrhythmic activity with low toxicity. In the field of oncology, analogs of the anticancer drug docetaxel (B913), where phenyl groups were replaced with cyclohexyl moieties at the C-3' and/or C-2 positions, were synthesized and evaluated for their cytotoxicity. Interestingly, 3'-dephenyl-3'-cyclohexyldocetaxel and 2-(hexahydro)docetaxel demonstrated potent inhibitory activity on microtubule disassembly, comparable to docetaxel itself. This suggests that an aromatic group is not an absolute requirement for strong binding to microtubules, opening avenues for the development of new non-aromatic taxoid analogs. However, the in vivo activity of these cyclohexyl-containing analogs was found to be significantly reduced, possibly due to differences in metabolism or bioavailability.
The following table summarizes the biological activities of several amides structurally related to this compound, illustrating the impact of structural modifications on their biological function.
| Compound Class/Derivative | Key Structural Features | Biological Activity |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Cyclohexene ring, varied substituents on amidrazone | Antiproliferative, Antimicrobial |
| trans-1,3-Cyclohexyl diamides | Diamide substitution on a cyclohexane ring | mGluR5 Negative Allosteric Modulation |
| N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides | Acyloxy and aminoethyl substitutions on cyclohexylamide | Antiarrhythmic |
| Docetaxel analogs | Cyclohexyl group replacing phenyl group | Cytotoxic (microtubule disassembly inhibition) |
| Amide derivatives with a cyclopropane (B1198618) moiety | Introduction of a cyclopropane ring in the amide structure | Antimicrobial |
Future Research Trajectories and Emerging Applications for N 4 Oxocyclohexyl Cyclopentanecarboxamide
Development of Novel Spectroscopic and Analytical Characterization Techniques
Specific novel spectroscopic or analytical characterization techniques developed for N-(4-oxocyclohexyl)cyclopentanecarboxamide have not been documented in accessible scientific literature. General analytical methods for similar chemical structures exist, but their specific application to this compound is not reported.
Integration of this compound into High-Throughput Screening Libraries
There is no information available to suggest that this compound has been integrated into high-throughput screening libraries. High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological target. The inclusion of a compound in such a library would typically be documented in chemical databases or research articles, of which none were found for this specific molecule. The process of HTS allows for the rapid screening of compound libraries to identify "hits"—compounds that show a desired biological activity.
Exploration of Mechanistic Insights into Biological Interactions
No studies detailing the mechanistic insights or biological interactions of this compound are present in the available scientific literature. Research in this area would typically involve determining how the compound interacts with biological targets such as proteins or enzymes.
Theoretical Contributions to Amide and Cycloalkane Chemistry
While the fields of amide and cycloalkane chemistry are extensive, there are no specific theoretical contributions that have been published in relation to this compound. Computational studies and theoretical analyses are often used to predict the properties and reactivity of molecules, but such studies for this particular compound are not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
